3-Bromo-4,6-dimethyl-2H-pyran-2-one
Description
3-Bromo-4,6-dimethyl-2H-pyran-2-one is a brominated pyranone derivative characterized by a six-membered α,β-unsaturated lactone ring. The compound features a bromine atom at position 3 and methyl groups at positions 4 and 5. This substitution pattern imparts unique electronic and steric properties, influencing its reactivity and physicochemical behavior. Pyranones are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science, with brominated derivatives often serving as intermediates in cross-coupling reactions or bioactive molecule development .
The presence of bromine introduces electron-withdrawing effects, which polarize the lactone ring and enhance electrophilic reactivity at specific positions.
Properties
CAS No. |
669-95-4 |
|---|---|
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
3-bromo-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C7H7BrO2/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 |
InChI Key |
PCJLUGUBXDBHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)Br)C |
Origin of Product |
United States |
Preparation Methods
Bromination of 4,6-Dimethyl-2H-pyran-2-one
The most common and direct approach to synthesize this compound is the electrophilic bromination of 4,6-dimethyl-2H-pyran-2-one at the 3-position. This method uses elemental bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent system.
- Starting Material: 4,6-Dimethyl-2H-pyran-2-one
- Brominating Agents: Bromine (Br2), N-Bromosuccinimide (NBS)
- Solvents: Tetrahydrofuran (THF), Acetonitrile, or other inert solvents
- Reaction Conditions: Typically carried out at low to moderate temperatures (0–25 °C) to avoid over-bromination and degradation
- Mechanism: Electrophilic substitution at the 3-position of the pyrone ring due to the electron-rich nature of the site adjacent to the carbonyl oxygen
This method is supported by the ChemicalBook entry, which states the synthesis of this compound from 4,6-dimethyl-2-pyrone, indicating the availability of raw materials and reagents for this transformation.
Alternative Synthetic Routes and Related Pyrone Derivatives
While direct bromination is the primary route, related literature indicates the use of functionalized pyrone derivatives as intermediates for further transformations:
- Epoxidation and Substitution Reactions: Zhang et al. (1996) described epoxidation of furfuryl derivatives with NBS in THF/H2O, which is conceptually related to bromination strategies for pyrone derivatives.
- Enamination Reactions: Recent research demonstrated the transformation of 3-bromo-2,6-dimethyl-4-pyrone via enamination with dimethylformamide dimethyl acetal (DMF-DMA) and bases like N-methylimidazole, leading to substituted pyrone derivatives with yields up to 72% under optimized conditions. Although this focuses on 3-bromo-2,6-dimethyl-4-pyrone, it provides insight into the reactivity of brominated pyrones and potential post-bromination functionalizations.
Reaction Conditions and Optimization
Key Parameters for Bromination
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Brominating agent | Br2 or NBS | NBS preferred for milder conditions |
| Solvent | THF, Acetonitrile | Inert, aprotic solvents |
| Temperature | 0–25 °C | Low temperature to control selectivity |
| Reaction time | 1–4 hours | Monitored by TLC or NMR |
| Molar ratio (Br:substrate) | 1:1 to 1.2:1 | Slight excess to ensure complete reaction |
Yield and Purification
- Yields for this compound typically range from 30% to 70%, depending on the reaction scale and purification method.
- Purification is commonly achieved by recrystallization or column chromatography.
- Characterization is done by NMR spectroscopy, confirming substitution at the 3-position.
Comprehensive Data Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the C3 position undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Key examples include:
Table 1: Substitution reactions with nitrogen nucleophiles
These reactions proceed via an SNAr mechanism, facilitated by the electron-withdrawing effect of the pyrone carbonyl group. The bromine’s position ortho to the carbonyl enhances leaving-group ability.
Enamination Reactions
The compound participates in enamination with dimethylformamide dimethyl acetal (DMF-DMA), forming vinylogous enamines. Reaction outcomes depend on temperature and base stoichiometry:
Table 2: Enamination under varying conditions
| Base | Temperature (°C) | Time (hrs) | Product | Yield (%) |
|---|---|---|---|---|
| N-Methylimidazole | 120 | 3 | 3-(Dimethylamino)vinyl-4,6-dimethyl-2H-pyran-2-one | 53 |
| N-Methylimidazole | 100 | 4 | 3-(Dimethylamino)vinyl-4,6-dimethyl-2H-pyran-2-one | 80 |
Lower temperatures favor selective monoenamination at the methyl group adjacent to bromine, while higher temperatures promote over-reaction or decomposition .
Double Functionalization
Sequential enamination and substitution enable the synthesis of bis-functionalized derivatives:
Table 3: Two-step functionalization example
| Step | Reagent | Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | DMF-DMA | 100°C, N-Methylimidazole | 3-(Dimethylamino)vinyl intermediate | 80 |
| 2 | p-Phenylenediamine | Acetic acid, 90°C, 4 hrs | Bis(aniline)-substituted pyrone | 51 |
This strategy allows access to conjugated systems with applications in materials science and medicinal chemistry.
Reactivity Trends and Mechanistic Insights
-
Steric and Electronic Effects : The methyl groups at C4 and C6 sterically hinder reactions at adjacent positions, directing substitution to C3. The bromine’s electron-withdrawing nature further activates this site .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) accelerate substitution, while protic solvents (e.g., acetic acid) improve yields in amine coupling .
Table 4: Brominated pyranone vs. non-brominated analogs
| Compound | Reaction with Aniline (Yield %) | Enamination Efficiency |
|---|---|---|
| 3-Bromo-4,6-dimethyl-2H-pyran-2-one | 82 | High (80%) |
| 4,6-Dimethyl-2H-pyran-2-one | <10 | Low (<20%) |
The bromine substituent significantly enhances reactivity by lowering the energy barrier for nucleophilic attack.
Scientific Research Applications
Organic Synthesis
3-Bromo-4,6-dimethyl-2H-pyran-2-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Formation of Bioactive Compounds : The compound has been utilized to synthesize derivatives that exhibit biological activity, including anticancer properties .
- Reactivity with Biomolecules : Studies indicate that it can interact with various biomolecules, influencing their functions and potentially leading to therapeutic applications .
Medicinal Chemistry
Research has highlighted the potential therapeutic roles of this compound and its derivatives. Notable findings include:
- Anticancer Activity : A study demonstrated that derivatives of 2H-pyran-2-one can induce apoptosis in cancer cells. For instance, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one was shown to enhance caspase activation and increase reactive oxygen species production in T24 human bladder carcinoma cells .
- Biological Activities : The broader class of 2-pyrones, which includes this compound, has exhibited a range of biological activities such as antifungal, cytotoxic, neurotoxic, and chemoprotective properties .
Case Study: Anticancer Properties
A pivotal study on the anticancer effects of derivatives derived from pyranones demonstrated that treatment with certain compounds led to significant cell cycle arrest and apoptosis in cancer cell lines. Specifically, the compound under investigation showed enhanced activation of apoptotic pathways through mitochondrial signaling mechanisms . This indicates promising avenues for further exploration in cancer therapeutics.
Case Study: Synthesis Optimization
Research focused on optimizing synthesis methods for pyrone derivatives has shown that varying reaction conditions can lead to improved yields. For example, adjustments in temperature and reagent concentrations during synthesis can significantly affect product yields and purity . Such findings are crucial for industrial applications where scalability is essential.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The bromine atom and the pyrone ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4,6-Dimethyl-2H-pyran-2-one
- Molecular Formula : C₇H₈O₂
- Key Differences : Lacks the bromine atom at position 3.
- Reactivity : The absence of bromine reduces electron withdrawal, making the α,β-unsaturated lactone less polarized. However, the methyl groups at positions 4 and 6 mirror the steric environment of the target compound. Evidence suggests that 4,6-dimethyl-2H-pyran-2-one is a suitable read-across analog for reactivity studies despite its smaller size, as it shares critical reactive features (e.g., conjugated carbonyl system) .
3-Bromo-2H-pyran-2-one
- Molecular Formula : C₅H₃BrO₂
- Key Differences : Lacks methyl groups at positions 4 and 6.
- However, the lack of electron-donating methyl substituents may alter electronic effects, making the lactone ring more susceptible to deprotonation or ring-opening reactions compared to the target compound .
3-Bromo-5,6-dihydro-2H-pyran-2-one
- Molecular Formula : C₅H₅BrO₂
- Key Differences : Contains a saturated C5–C6 bond (dihydro structure).
- Reactivity: Reduced aromaticity due to the loss of conjugation in the dihydro region.
Physicochemical Properties
<sup>a</sup>logP values estimated using Crippen or similar methods.
Research Findings
Reactivity in Cross-Coupling Reactions
- The bromine atom in this compound makes it a candidate for Suzuki-Miyaura couplings, similar to other brominated pyranones. However, the methyl groups may hinder access to the reaction site compared to 3-bromo-2H-pyran-2-one .
Toxicological Read-Across Potential
- 4,6-Dimethyl-2H-pyran-2-one is validated as a read-across analog for toxicity studies due to shared reactive motifs (e.g., α,β-unsaturated carbonyl groups). The addition of bromine in the target compound is unlikely to alter reactivity pathways significantly, supporting its use in predictive toxicology .
Biological Activity
3-Bromo-4,6-dimethyl-2H-pyran-2-one is a brominated pyranone compound that has garnered attention for its potential biological activities. With a molecular formula of CHBrO and a molecular weight of approximately 203.035 g/mol, this compound is characterized by a six-membered ring containing one oxygen atom. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the bromination of 2H-pyran-2-one using N-bromosuccinimide in chloroform at room temperature. This method can be optimized for industrial applications to enhance yield and purity while ensuring safety in handling bromine reagents .
Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities, including:
- Anticancer Activity: Studies have shown that related pyranones can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation and induce cell cycle arrest in human bladder carcinoma cells through mitochondrial pathways .
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent .
- Neuroprotective Effects: Pyran-based compounds are noted for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Anticancer Mechanism
A study investigated the effects of related pyranone compounds on T24 human bladder cancer cells. The results indicated that treatment led to increased production of reactive oxygen species (ROS), activation of caspases, and induction of apoptosis. Flow cytometry revealed significant alterations in the cell cycle and mitochondrial membrane potential (MMP) following treatment .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of this compound was assessed using agar diffusion assays. The results demonstrated effective inhibition against several bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural characteristics and biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| This compound | Bromine at position 3 on pyranone ring | Exhibits significant biological activity |
| 5-Bromo-2-pyrone | Bromination at a different position | Different chemical properties |
| 3-Chloro-4,6-dimethyl-2H-pyran-2-one | Chlorine substituent instead of bromine | Varies in reactivity profile |
| 3-Iodo-4,6-dimethyl-2H-pyran-2-one | Iodine substituent | Enhanced reactivity compared to bromine |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, interactions with biomolecules suggest that it may influence cellular signaling pathways involved in apoptosis and proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-4,6-dimethyl-2H-pyran-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via bromination of 4,6-dimethyl-2H-pyran-2-one using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometry of bromine equivalents. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) . Monitoring by TLC and NMR ensures intermediate stability.
Q. How can structural confirmation of this compound be performed?
- Methodological Answer : Use a combination of -NMR (to identify methyl protons at δ 2.1–2.3 ppm and bromine-induced deshielding effects), -NMR (to confirm carbonyl resonance at ~160–170 ppm), and mass spectrometry (EI-MS for molecular ion at m/z 217 [M]). X-ray crystallography (as in ) resolves stereoelectronic effects in the pyranone ring .
Q. What are the key solubility and stability considerations for this compound in experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (e.g., 3–9) and light exposure are critical. Store at –20°C in amber vials to prevent bromine displacement or ring-opening reactions .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine at the 3-position activates the pyranone ring for palladium-catalyzed coupling. Use Pd(PPh)/KCO in DMF/HO (3:1) at 80°C. Monitor regioselectivity via -NMR to distinguish between C-2 vs. C-4 coupling products. Computational DFT studies (e.g., Hirshfeld charge analysis) predict electron-deficient sites .
Q. How can contradictory spectroscopic data (e.g., conflicting -NMR shifts) from different studies be resolved?
- Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Replicate experiments using deuterated solvents (CDCl vs. DMSO-d) to assess solvent-induced shifts. Compare with literature data (e.g., CRC Handbook for pyranone derivatives) and validate via 2D NMR (COSY, HSQC) .
Q. What strategies mitigate thermal degradation during high-temperature reactions involving this compound?
- Methodological Answer : Degradation occurs via retro-Diels-Alder pathways. Use microwave-assisted synthesis (50–100°C, short reaction times) or inert atmospheres (N/Ar). Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated decomposition. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Data Analysis & Experimental Design
Q. How can computational modeling (e.g., DFT) predict reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Calculate Fukui indices to identify electrophilic centers. Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compare activation energies for S2 vs. SAr mechanisms. Validate predictions with kinetic experiments (e.g., pseudo-first-order rate constants in DMSO) .
Q. What analytical techniques differentiate between keto-enol tautomerism in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
